molecular formula C26H24FN5O2S B12474070 N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide

N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide

Cat. No.: B12474070
M. Wt: 489.6 g/mol
InChI Key: GKHHOKQZTCWLDG-UHFFFAOYSA-N
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Description

N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide is a complex organic compound that features a triazole ring, a fluorobenzamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide typically involves multiple steps. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the fluorobenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, fluorobenzamides, and sulfanyl-containing molecules. Examples include:

  • 1,2,4-Triazole derivatives
  • Fluorobenzamide analogs
  • Sulfanyl-substituted compounds

Uniqueness

N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H24FN5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[3-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C26H24FN5O2S/c1-16-8-6-9-17(2)23(16)29-22(33)15-35-26-31-30-24(32(26)3)18-10-7-11-19(14-18)28-25(34)20-12-4-5-13-21(20)27/h4-14H,15H2,1-3H3,(H,28,34)(H,29,33)

InChI Key

GKHHOKQZTCWLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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